(3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a pyrrolidinyl methanone derivative featuring a 3,4-difluorophenyl group and a 6-methylpyridazine substituent linked via an ether bond to the pyrrolidine ring. Its molecular formula is C₁₇H₁₅F₂N₃O₂, with a molecular weight of 331.33 g/mol.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c1-10-2-5-15(20-19-10)23-12-6-7-21(9-12)16(22)11-3-4-13(17)14(18)8-11/h2-5,8,12H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPZJFXXXULLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidinyl Methanone Core: This step often starts with the preparation of the pyrrolidine ring, which can be synthesized via cyclization reactions involving appropriate amine and carbonyl precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrrolidinyl methanone intermediate.
Attachment of the Methylpyridazinyl Group: The final step involves the coupling of the methylpyridazinyl group to the pyrrolidinyl methanone core, typically through an etherification reaction using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyridine and Pyridazine Families
The compound’s closest analogues include pyridine- and pyridazine-based derivatives with pyrrolidinyl methanone backbones. Key examples from the literature are compared below:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Heterocyclic Core :
- The target compound’s pyridazine ring (two adjacent nitrogen atoms) contrasts with pyridine -based analogues (e.g., Compound 3a ). Pyridazine’s electron-deficient nature may enhance binding to targets requiring π-π stacking or polar interactions, while pyridine derivatives often exhibit better solubility due to reduced ring strain.
Fluorine Substitution: The 3,4-difluorophenyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogues (e.g., the phenyl group in Compound 3a ). Fluorination typically improves metabolic stability and membrane permeability.
This could influence receptor selectivity or pharmacokinetic profiles.
Hypothetical Pharmacological Considerations
While experimental data are unavailable in the provided evidence, structural trends suggest:
- Target Selectivity : The pyridazine-pyrrolidine scaffold may favor interactions with kinases or GPCRs that recognize bicyclic heteroaromatics.
- Metabolic Stability: Fluorine atoms and the methyl group on pyridazine could reduce cytochrome P450-mediated oxidation compared to non-fluorinated, pyridine-based analogues.
Biological Activity
The compound (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- A difluorophenyl group, which enhances lipophilicity and biological activity.
- A pyrrolidine moiety that may contribute to its interaction with biological targets.
- A pyridazinyl ether that could influence its pharmacokinetics and binding affinity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Certain derivatives have shown effectiveness against various cancer cell lines, particularly through inhibition of specific kinases such as BRAF and EGFR.
- Anti-inflammatory Effects : Compounds in this class have demonstrated potential in reducing inflammatory responses.
- Antimicrobial Properties : Some derivatives possess significant antibacterial and antifungal activity.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key points include:
- Substitution Patterns : The position and nature of substituents on the phenyl and pyridazine rings significantly affect potency.
- Functional Groups : The presence of electron-withdrawing or donating groups can modulate activity by altering electronic properties.
Antitumor Activity
A study conducted on pyrazole derivatives revealed that compounds with similar structural motifs exhibited strong cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing overall efficacy against Claudin-low breast cancer subtypes .
Anti-inflammatory Studies
Research has shown that certain derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These findings suggest a potential therapeutic application in treating inflammatory diseases .
Antimicrobial Efficacy
Investigations into the antimicrobial activity of related compounds indicated significant inhibition of bacterial growth. For instance, pyrazole derivatives were effective against several pathogenic strains, demonstrating their potential as novel antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic methodologies are reported for (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone?
Answer:
The compound can be synthesized via coupling reactions between a difluorophenyl intermediate and a pyrrolidinyl derivative. For example, analogous syntheses involve refluxing intermediates with catalysts (e.g., hydrochloric acid) and isolating products via column chromatography. Key steps include:
- Nucleophilic substitution : Introducing the pyridazinyloxy group to the pyrrolidine ring.
- Schotten-Baumann reaction : Coupling the pyrrolidine intermediate with a 3,4-difluorobenzoyl chloride.
- Purification : Use silica gel chromatography with petroleum ether/ethyl acetate (4:1) and recrystallization .
Characterization typically employs 1H NMR (to confirm substituent positions), LCMS (for molecular weight validation), and HPLC (for purity >99%) .
Basic: What spectroscopic and chromatographic techniques validate the compound’s structural integrity?
Answer:
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.6–8.4 ppm, pyrrolidine protons at δ 3.1–4.5 ppm) and confirms regiochemistry .
- ESIMS/LCMS : Validates molecular weight (e.g., observed m/z 386.1 for a related compound) .
- HPLC : Ensures purity (>99%) using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Detects functional groups (e.g., carbonyl stretches near 1680 cm⁻¹) .
Advanced: How can synthesis yield be optimized for this compound?
Answer:
- Reaction Conditions : Extend reflux time (e.g., 8–12 hours vs. 5 hours) to improve conversion, as seen in analogous pyrazoline syntheses .
- Catalyst Screening : Test alternatives to HCl (e.g., Lewis acids like ZnCl₂) to enhance coupling efficiency.
- Solvent Optimization : Replace glacial acetic acid with DMF or THF to reduce side reactions .
- Intermediate Purity : Pre-purify precursors via recrystallization to minimize impurities affecting yield .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Orthogonal Assays : Confirm activity using multiple models (e.g., cytotoxicity in S. siphonella extracts and anti-inflammatory assays) .
- Purity Verification : Re-test the compound with HPLC to rule out impurities (>99% purity threshold) .
- Structural Analogs : Compare results with derivatives (e.g., 3,4-dimethylphenyl analogs in ) to isolate pharmacophore contributions .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to account for potency variability .
Advanced: What in vitro/in vivo models are suitable for mechanistic studies?
Answer:
- Vasorelaxation Assays : Test smooth muscle relaxation in rat aortic rings (as in ) to assess cardiovascular activity .
- Cytotoxicity Screening : Use marine sponge-derived cell lines (e.g., C. cyathophora) for antitumor potential .
- Anti-Biofilm Assays : Evaluate quorum-sensing inhibition in Pseudomonas aeruginosa models .
- Pharmacokinetics : Conduct metabolic stability tests in liver microsomes and plasma protein binding assays .
Basic: How to assess the compound’s solubility and stability for in vitro studies?
Answer:
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry .
- Stability Protocols : Incubate at 37°C for 24–72 hours and monitor degradation via HPLC .
- Storage Conditions : Store at –20°C under inert gas (e.g., argon) to prevent oxidation .
Advanced: How to design a structure-activity relationship (SAR) study?
Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing difluorophenyl with trichlorophenyl) .
- Biological Testing : Screen analogs against target assays (e.g., anti-QS activity in ) to identify critical moieties .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities for receptors like PI3Kα .
- Data Correlation : Link electronic (Hammett constants) or steric parameters to activity trends .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
